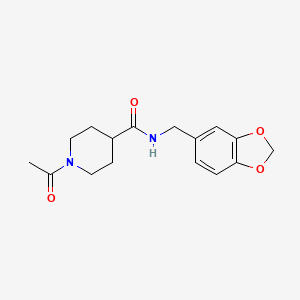
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that regulate the cell cycle and are frequently overexpressed in cancer cells. PD-0332991 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine works by selectively inhibiting CDK4 and CDK6, enzymes that play a critical role in the progression of the cell cycle. By inhibiting these enzymes, this compound can prevent cancer cells from dividing and growing, ultimately leading to cell death. This compound has also been shown to induce cell cycle arrest, which can enhance the effectiveness of other cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit CDK4 and CDK6, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the levels of various proteins involved in cell cycle regulation and DNA replication.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for CDK4 and CDK6, which allows for precise targeting of these enzymes. However, this compound can be difficult to work with due to its low solubility in aqueous solutions. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine. One area of research is the development of combination therapies that include this compound and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, there is ongoing research to optimize the dosing and administration of this compound to maximize its therapeutic potential.
Méthodes De Synthèse
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the pyrimidine ring, the introduction of the phenoxyphenyl group, and the selective methylation of the 6-position of the pyrimidine ring. The final product is obtained in high yield and purity through a series of purification steps.
Applications De Recherche Scientifique
6-methyl-N~4~-(2-phenoxyphenyl)-2,4-pyrimidinediamine has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
6-methyl-4-N-(2-phenoxyphenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-11-16(21-17(18)19-12)20-14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-11H,1H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLPOHWDFDMEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[6-(2,5-difluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5373721.png)
![4-methyl-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5373723.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5373731.png)
![N-(2-fluorophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5373738.png)
![N-isopropyl-8-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5373743.png)
![2-benzyl-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5373745.png)
![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)


![1-(4-hydroxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5373774.png)
![(3R*,3aR*,7aR*)-1-(6-methoxypyrimidin-4-yl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5373782.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5373797.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5373823.png)